3-(Chloromethyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole is a complex organic compound with significant potential in medicinal chemistry. It is characterized by its unique structural features, including a chloromethyl group and a benzodioxole moiety. The compound's molecular formula is and it has a molecular weight of approximately 313.73 g/mol. This compound is classified under the category of isoxazoles, which are five-membered heterocyclic compounds containing an isoxazole ring.
The compound can be sourced from various chemical suppliers and databases that catalog organic compounds. It falls under the classification of halogenated organic compounds due to the presence of the chlorine atom. Isoxazoles are known for their diverse biological activities, making this compound a candidate for further pharmacological studies.
The synthesis of 3-(Chloromethyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole typically involves several steps:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 3-(Chloromethyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole includes:
The InChI for the compound is InChI=1S/C14H16ClNO5/c1-17-12-8(3-10-5-9(6-15)16-21-10)4-11-13(14(12)18-2)20-7-19-11/h4,10H,3,5-7H2,1-2H3, and its InChIKey is WHWZCHQKTJRXDM-UHFFFAOYSA-N .
The compound can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The physical properties of 3-(Chloromethyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole include:
Chemical properties include:
Relevant data points such as melting point or boiling point have not been extensively documented in available literature .
Given its structural characteristics, 3-(Chloromethyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole holds potential applications in:
Further research into this compound could reveal additional applications in various fields such as medicinal chemistry and materials science .
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: